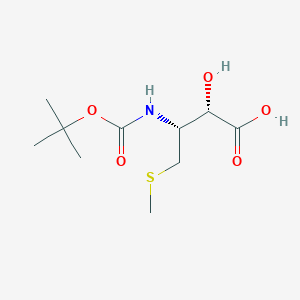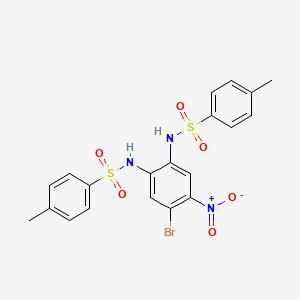
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a nitro group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 1-methylimidazole.
Formation of Chlorophenoxy Intermediate: 4-chlorophenol is reacted with a suitable halogenating agent, such as thionyl chloride, to form 4-chlorophenoxy chloride.
Nitration: The chlorophenoxy intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Cyclization: The nitrated intermediate is reacted with 1-methylimidazole under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The imidazole ring can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Suitable cyclizing agents and solvents under controlled temperature and pressure.
Major Products Formed
Reduction: Formation of 5-(4-aminophenoxy)-1-methyl-4-nitro-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives.
Cyclization: Formation of fused imidazole ring systems.
科学的研究の応用
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenoxy group can bind to hydrophobic pockets in proteins, affecting their function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzymatic activities and signaling pathways.
類似化合物との比較
Similar Compounds
5-(4-chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol: Similar structure with an oxadiazole ring instead of an imidazole ring.
5-(4-chlorophenoxy)-methyl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of an imidazole ring.
Uniqueness
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole is unique due to the presence of both a nitro group and a chlorophenoxy group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
95862-50-3 |
|---|---|
分子式 |
C10H8ClN3O3 |
分子量 |
253.64 g/mol |
IUPAC名 |
5-(4-chlorophenoxy)-1-methyl-4-nitroimidazole |
InChI |
InChI=1S/C10H8ClN3O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-7(11)3-5-8/h2-6H,1H3 |
InChIキー |
CPZYITIWUVREII-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



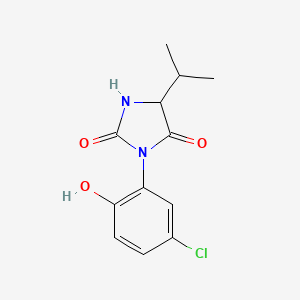

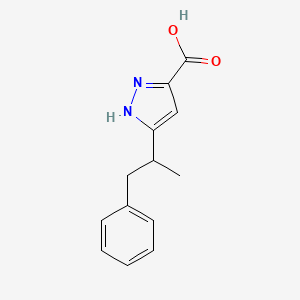

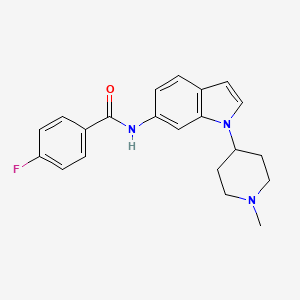


![1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12940885.png)

